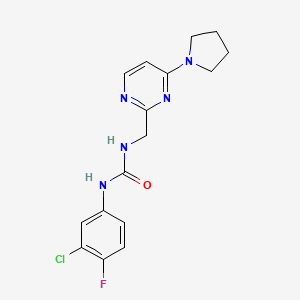
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has been extensively studied in scientific research. It belongs to the class of urea derivatives and has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is not fully understood, but it is believed to involve the modulation of various biological targets. It has been shown to inhibit the activity of various enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. It has also been shown to modulate the activity of various receptors such as GABA receptors, adenosine receptors, and dopamine receptors. In addition, it has been shown to affect the activity of various ion channels such as potassium channels and calcium channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea are diverse and depend on the specific biological target that it modulates. It has been shown to affect various cellular processes such as cell proliferation, apoptosis, and differentiation. It has also been shown to affect various physiological processes such as blood pressure, heart rate, and glucose metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea in lab experiments include its high potency, selectivity, and versatility. It can be used as a tool for the study of various biological targets and processes, and it can be easily synthesized and purified. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and potential off-target effects.
Future Directions
There are several future directions for the study of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Another direction is to study its potential as a modulator of various biological targets such as enzymes, receptors, and ion channels. Additionally, further studies are needed to understand its mechanism of action and its potential off-target effects.
Synthesis Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 4-(pyrrolidin-1-yl)pyrimidine-2-amine in the presence of a catalyst and a solvent. The reaction yields the intermediate 1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, which can be further purified using various techniques such as recrystallization, column chromatography, or HPLC.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has been extensively studied in scientific research for its potential applications in various fields. It has shown promising results in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied in pharmacology, where it has shown potential as a modulator of various biological targets such as enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool for the study of various biochemical pathways and processes.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-12-9-11(3-4-13(12)18)21-16(24)20-10-14-19-6-5-15(22-14)23-7-1-2-8-23/h3-6,9H,1-2,7-8,10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSRCYHKLARLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-2-(1-naphthyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949545.png)
![2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2949546.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate](/img/structure/B2949548.png)
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2949554.png)

![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2949556.png)
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949558.png)